molecular formula C10H10N2OS B592981 3-(4-Methylthiazol-2-ylamino)phenol CAS No. 1843-19-2

3-(4-Methylthiazol-2-ylamino)phenol

Cat. No. B592981
Key on ui cas rn: 1843-19-2
M. Wt: 206.263
InChI Key: TZYAWYDZCZEFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of derivatives 6 and 7, a solution of 3-hydroxyphenylthiourea (100 mg, 0.59 mmol) and bromoacetone (98 mg, 0.71 mmol) in dry DMF (2.4 mL) was heated at 60° C. for 6 h. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 6/4) in 61% yield (74 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH2:11])=[S:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:13][C:14](=O)[CH3:15]>CN(C=O)C>[CH3:15][C:14]1[N:11]=[C:9]([NH:8][C:4]2[CH:3]=[C:2]([OH:1])[CH:7]=[CH:6][CH:5]=2)[S:10][CH:13]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)NC(=S)N
Name
Quantity
98 mg
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis of derivatives 6 and 7

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.